molecular formula C20H22N2O3S B6753452 (4-Benzylsulfonylpiperazin-1-yl)-(7-bicyclo[4.2.0]octa-1,3,5-trienyl)methanone

(4-Benzylsulfonylpiperazin-1-yl)-(7-bicyclo[4.2.0]octa-1,3,5-trienyl)methanone

Cat. No.: B6753452
M. Wt: 370.5 g/mol
InChI Key: GPFVUGKJPIEZIM-UHFFFAOYSA-N
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Description

(4-Benzylsulfonylpiperazin-1-yl)-(7-bicyclo[420]octa-1,3,5-trienyl)methanone is a complex organic compound that features a piperazine ring substituted with a benzylsulfonyl group and a bicyclo[420]octa-1,3,5-trienyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzylsulfonylpiperazin-1-yl)-(7-bicyclo[4.2.0]octa-1,3,5-trienyl)methanone typically involves multiple steps. One common approach is the reductive amination of a precursor compound with a benzylsulfonyl group. The reaction conditions often include the use of sodium cyanoborohydride in methanol as a reducing agent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

(4-Benzylsulfonylpiperazin-1-yl)-(7-bicyclo[4.2.0]octa-1,3,5-trienyl)methanone can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to remove the sulfonyl group or modify the bicyclo[4.2.0]octa-1,3,5-trienyl moiety.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce simpler hydrocarbons.

Scientific Research Applications

(4-Benzylsulfonylpiperazin-1-yl)-(7-bicyclo[42

Mechanism of Action

The mechanism of action of (4-Benzylsulfonylpiperazin-1-yl)-(7-bicyclo[4.2.0]octa-1,3,5-trienyl)methanone is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its piperazine and bicyclo[4.2.0]octa-1,3,5-trienyl moieties. These interactions can modulate biological pathways and produce various effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (4-Benzylsulfonylpiperazin-1-yl)-(7-bicyclo[4.2.0]octa-1,3,5-trienyl)methanone lies in its combination of a benzylsulfonyl group and a bicyclo[4.2.0]octa-1,3,5-trienyl moiety, which imparts distinct chemical and biological properties compared to other piperazine derivatives.

Properties

IUPAC Name

(4-benzylsulfonylpiperazin-1-yl)-(7-bicyclo[4.2.0]octa-1,3,5-trienyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c23-20(19-14-17-8-4-5-9-18(17)19)21-10-12-22(13-11-21)26(24,25)15-16-6-2-1-3-7-16/h1-9,19H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPFVUGKJPIEZIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2CC3=CC=CC=C23)S(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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